molecular formula C19H21BrN2OS B2909041 2-(Benzyl(4,5-dihydrothiazol-2-yl)amino)-1-(p-tolyl)ethanone hydrobromide CAS No. 351525-97-8

2-(Benzyl(4,5-dihydrothiazol-2-yl)amino)-1-(p-tolyl)ethanone hydrobromide

Cat. No. B2909041
CAS RN: 351525-97-8
M. Wt: 405.35
InChI Key: LVUOAEWHESMNEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Benzyl(4,5-dihydrothiazol-2-yl)amino)-1-(p-tolyl)ethanone hydrobromide, also known as BTA, is a synthetic compound that has gained attention in the scientific community due to its potential applications in research.

Mechanism of Action

2-(Benzyl(4,5-dihydrothiazol-2-yl)amino)-1-(p-tolyl)ethanone hydrobromide is believed to exert its effects through the inhibition of acetylcholinesterase and butyrylcholinesterase. By inhibiting these enzymes, 2-(Benzyl(4,5-dihydrothiazol-2-yl)amino)-1-(p-tolyl)ethanone hydrobromide can increase the levels of acetylcholine in the brain, which can lead to improved cognitive function. 2-(Benzyl(4,5-dihydrothiazol-2-yl)amino)-1-(p-tolyl)ethanone hydrobromide has also been found to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
2-(Benzyl(4,5-dihydrothiazol-2-yl)amino)-1-(p-tolyl)ethanone hydrobromide has been found to have various biochemical and physiological effects, including the inhibition of acetylcholinesterase and butyrylcholinesterase, as well as anti-inflammatory and antioxidant properties. 2-(Benzyl(4,5-dihydrothiazol-2-yl)amino)-1-(p-tolyl)ethanone hydrobromide has also been found to have neuroprotective effects, which may be due to its ability to increase the levels of acetylcholine in the brain.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(Benzyl(4,5-dihydrothiazol-2-yl)amino)-1-(p-tolyl)ethanone hydrobromide in lab experiments is its ability to selectively inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. This can allow researchers to study the role of these enzymes in various biological processes. However, one limitation of using 2-(Benzyl(4,5-dihydrothiazol-2-yl)amino)-1-(p-tolyl)ethanone hydrobromide is that it may have off-target effects, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for research on 2-(Benzyl(4,5-dihydrothiazol-2-yl)amino)-1-(p-tolyl)ethanone hydrobromide. One area of interest is the development of 2-(Benzyl(4,5-dihydrothiazol-2-yl)amino)-1-(p-tolyl)ethanone hydrobromide-based drugs for the treatment of neurodegenerative diseases, such as Alzheimer's disease. Another area of interest is the study of 2-(Benzyl(4,5-dihydrothiazol-2-yl)amino)-1-(p-tolyl)ethanone hydrobromide's effects on other enzymes and biological pathways, which may reveal new therapeutic targets for various diseases. Additionally, further research is needed to fully understand the mechanism of action of 2-(Benzyl(4,5-dihydrothiazol-2-yl)amino)-1-(p-tolyl)ethanone hydrobromide and its potential side effects.

Synthesis Methods

2-(Benzyl(4,5-dihydrothiazol-2-yl)amino)-1-(p-tolyl)ethanone hydrobromide can be synthesized through a multi-step process that involves the reaction of 2-chloroacetophenone with thiosemicarbazide to form 2-(4,5-dihydrothiazol-2-yl)acetophenone. This intermediate is then reacted with benzylamine and p-tolylacetic acid to form 2-(Benzyl(4,5-dihydrothiazol-2-yl)amino)-1-(p-tolyl)ethanone hydrobromide. The final product is obtained as a hydrobromide salt.

Scientific Research Applications

2-(Benzyl(4,5-dihydrothiazol-2-yl)amino)-1-(p-tolyl)ethanone hydrobromide has been found to have potential applications in various fields of scientific research, including medicinal chemistry, biochemistry, and pharmacology. It has been studied for its ability to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of the neurotransmitter acetylcholine. 2-(Benzyl(4,5-dihydrothiazol-2-yl)amino)-1-(p-tolyl)ethanone hydrobromide has also been found to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases.

properties

IUPAC Name

2-[benzyl(4,5-dihydro-1,3-thiazol-2-yl)amino]-1-(4-methylphenyl)ethanone;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2OS.BrH/c1-15-7-9-17(10-8-15)18(22)14-21(19-20-11-12-23-19)13-16-5-3-2-4-6-16;/h2-10H,11-14H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVUOAEWHESMNEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CN(CC2=CC=CC=C2)C3=NCCS3.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Benzyl(4,5-dihydrothiazol-2-yl)amino)-1-(p-tolyl)ethanone hydrobromide

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